molecular formula C5H8N4O B8385050 3-Azidopiperidin-2-one

3-Azidopiperidin-2-one

Cat. No.: B8385050
M. Wt: 140.14 g/mol
InChI Key: HNKYIWOVNUHXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azidopiperidin-2-one is a heterocyclic organic compound characterized by a six-membered piperidine ring containing a ketone group at position 2 and an azide (-N₃) substituent at position 2. This structure combines the rigidity of the lactam (piperidin-2-one) framework with the high reactivity of the azide group, making it a valuable intermediate in medicinal chemistry and drug design. The azide moiety enables participation in click chemistry reactions (e.g., Huisgen cycloaddition), facilitating the synthesis of complex molecules like triazole derivatives. Its applications span antiviral, antibacterial, and central nervous system (CNS) drug development, though its pharmacological profile is highly dependent on structural modifications and interactions with related compounds .

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

3-azidopiperidin-2-one

InChI

InChI=1S/C5H8N4O/c6-9-8-4-2-1-3-7-5(4)10/h4H,1-3H2,(H,7,10)

InChI Key

HNKYIWOVNUHXPW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

To contextualize 3-azidopiperidin-2-one’s properties, it is essential to compare it with structurally and functionally analogous compounds. Below is a systematic analysis based on chemical reactivity , synthetic utility , and pharmacological relevance .

Structural Analogues: Piperidin-2-one Derivatives
Compound Substituent Position Key Functional Group Reactivity/Synthetic Use Pharmacological Notes
3-Azidopiperidin-2-one 3 Azide (-N₃) Click chemistry; forms triazoles Potential CNS modulation; metabolic instability due to azide
Piperidin-2-one N/A Ketone (=O) Base for lactam-based drug scaffolds Limited direct bioactivity
4-Nitropiperidin-2-one 4 Nitro (-NO₂) Electrophilic substitution; redox-sensitive Antibacterial lead candidate

Key Findings :

  • The azide group in 3-azidopiperidin-2-one enhances its utility in modular synthesis compared to unmodified piperidin-2-one. However, the nitro group in 4-nitropiperidin-2-one offers redox-dependent activity, which is absent in the azide variant .
Functional Analogues: Azide-Containing Heterocycles
Compound Core Structure Azide Position Applications Limitations
3-Azidopiperidin-2-one Piperidinone 3 Click chemistry; antiviral probes Toxicity concerns with free azide
2-Azidoazepan-3-one Azepanone 2 Macrocycle synthesis Lower ring strain; slower reactivity
5-Azidotetrahydrofuran-2-one Tetrahydrofuran 5 Carbohydrate mimetics Limited solubility in polar solvents

Key Findings :

  • 3-Azidopiperidin-2-one exhibits faster cycloaddition kinetics than bulkier azepanone derivatives due to its smaller ring size and higher strain energy .
  • Unlike 5-azidotetrahydrofuran-2-one, the piperidinone backbone of 3-azidopiperidin-2-one improves compatibility with lipophilic drug targets .
Pharmacological Comparators: Tizanidine Analogues

Evidence from USP-registered tizanidine derivatives (A, B, C) highlights critical distinctions in bioactivity and purity requirements, which parallel challenges faced with 3-azidopiperidin-2-one derivatives :

  • Tizanidine A (4-chloro derivative): Higher muscle relaxant potency but greater hepatotoxicity risk.

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